molecular formula C26H27N3O6 B11305668 2-(4-{2-[3-(Morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide

2-(4-{2-[3-(Morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide

Cat. No.: B11305668
M. Wt: 477.5 g/mol
InChI Key: UOQPIYCPNIULRM-UHFFFAOYSA-N
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Description

2-(4-{2-[3-(MORPHOLIN-4-YL)PROPYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE is a complex organic compound that features a morpholine ring, a chromeno-pyrrole system, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-[3-(MORPHOLIN-4-YL)PROPYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the Chromeno-Pyrrole Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Morpholine Ring: This step involves the reaction of a suitable intermediate with morpholine, often under reflux conditions.

    Attachment of the Phenoxyacetamide Moiety: This final step involves the coupling of the phenoxyacetamide group to the chromeno-pyrrole core, typically using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-[3-(MORPHOLIN-4-YL)PROPYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-{2-[3-(MORPHOLIN-4-YL)PROPYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and possible biological activities.

    Pharmacology: The compound may be studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-{2-[3-(MORPHOLIN-4-YL)PROPYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s morpholine ring and chromeno-pyrrole core may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(MORPHOLIN-4-YL)PROPYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-8-AMINE: This compound shares the morpholine ring and a similar structural framework.

    2-AMINO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE: Another compound with a morpholine ring and a benzamide moiety.

Uniqueness

2-(4-{2-[3-(MORPHOLIN-4-YL)PROPYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE is unique due to its combination of a chromeno-pyrrole core, morpholine ring, and phenoxyacetamide moiety. This structural complexity may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H27N3O6

Molecular Weight

477.5 g/mol

IUPAC Name

2-[4-[2-(3-morpholin-4-ylpropyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide

InChI

InChI=1S/C26H27N3O6/c27-21(30)16-34-18-8-6-17(7-9-18)23-22-24(31)19-4-1-2-5-20(19)35-25(22)26(32)29(23)11-3-10-28-12-14-33-15-13-28/h1-2,4-9,23H,3,10-16H2,(H2,27,30)

InChI Key

UOQPIYCPNIULRM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OCC(=O)N

Origin of Product

United States

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